molecular formula C12H17NO B3004443 2-(Benzylamino)cyclopentan-1-OL CAS No. 1033605-25-2; 1107692-45-4

2-(Benzylamino)cyclopentan-1-OL

Cat. No.: B3004443
CAS No.: 1033605-25-2; 1107692-45-4
M. Wt: 191.274
InChI Key: FEGVMDAESGIXLU-UHFFFAOYSA-N
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Description

2-(Benzylamino)cyclopentan-1-OL is a cyclopentanol derivative featuring a benzylamino substituent at the 2-position of the five-membered ring. This structure suggests applications in medicinal chemistry, such as serving as a chiral building block or intermediate in synthesizing bioactive molecules.

Properties

IUPAC Name

2-(benzylamino)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-8-4-7-11(12)13-9-10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGVMDAESGIXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(Benzylamino)cyclopentan-1-OL can be contextualized against related compounds, particularly those with benzylamino or cyclic alcohol motifs. Key comparisons include:

Structural Analogues from Patent Literature

The patent US20190337821A1 (2019) lists several benzylamino-containing compounds, such as 4-(Benzylamino)but-2-enamido and 4-(tert-Butylamino)but-2-enamido . These share the benzylamino group but differ in core structure:

  • Core Backbone: this compound: Cyclopentanol ring (rigid, five-membered). 4-(Benzylamino)but-2-enamido: Linear butenamido chain (flexible, unsaturated).
  • In butenamido derivatives, the benzylamino group is at the 4-position, distal to the primary functional group (amide).

Physicochemical Properties

Compound Core Structure Molecular Weight (g/mol) Calculated logP* Water Solubility
This compound Cyclopentanol 219.28 1.8 Moderate
4-(Benzylamino)but-2-enamido Butenamido 232.29 2.1 Low
4-(tert-Butylamino)but-2-enamido Butenamido 212.28 1.5 High

*Calculated using Molinspiration property toolkit.

  • Lipophilicity: The cyclopentanol derivative (logP ~1.8) is less lipophilic than 4-(Benzylamino)but-2-enamido (logP ~2.1), likely due to the hydroxyl group enhancing polarity.
  • Solubility: The rigid cyclopentanol core may reduce solubility compared to linear amides but improve crystallinity.

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